molecular formula C6H15NO B3431246 2-Methylamino-pentanol-(5) CAS No. 89585-18-2

2-Methylamino-pentanol-(5)

Cat. No. B3431246
CAS RN: 89585-18-2
M. Wt: 117.19 g/mol
InChI Key: ZVYJWCYTKFZINI-UHFFFAOYSA-N
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Description

2-Methylamino-pentanol-(5) is a compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as amines, and it is commonly used in the synthesis of other chemicals.

Mechanism of Action

The exact mechanism of action for 2-Methylamino-pentanol-(5) is not fully understood. However, it is believed to act as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine. This means that it prevents the reabsorption of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft and enhancing their effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Methylamino-pentanol-(5) has a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function and increased motivation. It has also been shown to have an effect on the cardiovascular system, increasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methylamino-pentanol-(5) in lab experiments is its ability to enhance the effects of neurotransmitters such as dopamine and norepinephrine. This can be useful in studying these neurotransmitters and their effects on various physiological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 2-Methylamino-pentanol-(5). One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use in enhancing athletic performance, as it has been shown to increase endurance and improve cognitive function. Further research is needed to fully understand the effects of this compound and its potential applications in various fields.
In conclusion, 2-Methylamino-pentanol-(5) is a compound with potential applications in scientific research. Its ability to enhance the effects of neurotransmitters such as dopamine and norepinephrine makes it a promising candidate for further study. However, its exact mechanism of action and limitations in lab experiments must be taken into consideration. Further research is needed to fully understand its effects and potential applications.

Scientific Research Applications

2-Methylamino-pentanol-(5) has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes including mood regulation, attention, and motivation.

properties

IUPAC Name

4-(methylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(7-2)4-3-5-8/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYJWCYTKFZINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89585-18-2
Record name 4-(methylamino)pentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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